molecular formula C22H18FN5O3S B2584149 2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 536981-94-9

2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2584149
CAS No.: 536981-94-9
M. Wt: 451.48
InChI Key: NJKHUZHGSRIRFO-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazolinone derivative featuring a 2-fluorophenylmethyl sulfanyl group at position 2 and a 4-nitrophenyl substituent at position 7. The electron-withdrawing nitro group (4-nitrophenyl) and electronegative fluorine atom (2-fluorophenyl) likely influence its physicochemical properties, such as lipophilicity (logP) and solubility, as well as its interactions with biological targets.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3S/c23-16-5-2-1-4-14(16)12-32-22-25-21-24-17-6-3-7-18(29)19(17)20(27(21)26-22)13-8-10-15(11-9-13)28(30)31/h1-2,4-5,8-11,20H,3,6-7,12H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKHUZHGSRIRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4F)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-fluorophenylmethylsulfanyl group: This step may involve nucleophilic substitution reactions using thiol reagents.

    Attachment of the 4-nitrophenyl group: This can be done through electrophilic aromatic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Reagents like halogens

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one ():

  • Substituents: Chlorine (Cl) at the 2-position of the phenyl ring and 3,4-dimethoxyphenyl at position 8.
  • Properties: Higher logP (4.94) due to the hydrophobic dimethoxy groups, molecular weight 482.99 g/mol, and reduced solubility (logSw = -5.11) .

2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one ():

  • Substituents: Fluorine (F) at the 2-position and a polar 4-hydroxyphenyl group at position 9.
  • Properties: Lower molecular weight (422.48 g/mol) and improved solubility compared to nitro-substituted analogues due to the hydroxyl group .

Key Differences in Substituents:

  • Nitro vs. Methoxy and hydroxyl groups improve polarity and hydrogen-bonding capacity .
  • Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and target binding compared to chlorine .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Estimated) 2-Chloro/3,4-Dimethoxy Analogue 2-Fluoro/4-Hydroxy Analogue
Molecular Weight (g/mol) ~470 (estimated) 482.99 422.48
logP (Predicted) ~5.1 (high) 4.94 ~3.8 (moderate)
Hydrogen Bond Donors 1 (nitro group) 1 2 (hydroxyl group)
Polar Surface Area (Ų) ~70 (estimated) 64.33 ~75
Solubility (logSw) Low (est. -5.5) -5.11 Higher (hydroxyl improves solubility)

Implications:

  • The target compound’s nitro group likely reduces solubility but enhances interaction with hydrophobic binding pockets in enzymes like kinases .
  • Fluorine substitution may improve metabolic stability compared to chlorine, as seen in other drug candidates .

Bioactivity and Target Interactions

  • Similarity Indexing: Using Tanimoto coefficients (), the target compound’s structural similarity to known bioactive triazoloquinazolinones (e.g., kinase inhibitors) would likely exceed 70%, aligning with compounds showing anticarcinogenic activity .
  • Mode of Action: Compounds with nitro groups often exhibit stronger interactions with ATP-binding pockets in kinases due to electron-deficient aromatic systems, as observed in purine-like heterocycles .

Molecular Networking and Dereplication

Mass spectrometry-based molecular networking () would cluster the target compound with other triazoloquinazolinones due to shared fragmentation patterns (cosine score >0.8).

Q & A

Basic: What synthetic strategies are commonly used to prepare triazoloquinazolinone derivatives like this compound?

Methodological Answer:
Synthesis typically involves heterocyclization and fluorination steps. For example:

  • Heterocyclization : Reacting a thioxo-triazinone precursor with diethyl oxalate in THF, followed by sulfonyl hydrazide to form the triazoloquinazolinone core .
  • Fluorination : Introducing fluorine via trifluoroethyl acetate in dioxane under controlled warming .
  • Purification : Column chromatography (e.g., SiO₂ with cyclohexane:EtOAc gradients) ensures high purity .

Basic: How is structural validation and purity assessment performed for this compound?

Methodological Answer:

  • Chromatography : Column chromatography (SiO₂, 97:3 cyclohexane:EtOAc) removes byproducts .
  • Spectroscopy : NMR and X-ray crystallography confirm regiochemistry (e.g., fluorine positioning and nitroaryl orientation) .
  • Melting Point : Consistency with literature values (e.g., 82–84°C for related triazolo compounds) validates purity .

Advanced: How can researchers resolve contradictory bioactivity data for fluorinated triazoloquinazolinones?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., solvent polarity, pH) to isolate structural effects .
  • Dose-Response Curves : Quantify EC₅₀ values across multiple replicates to distinguish outliers .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 4-nitrophenyl with 4-methoxyphenyl) to identify pharmacophore contributions .

Advanced: What experimental designs are suitable for studying environmental fate of nitroaryl-substituted heterocycles?

Methodological Answer:

  • Long-Term Monitoring : Use randomized block designs with split-split plots to track degradation across soil/water matrices over seasons .
  • Biotic/Abiotic Pathways : Incubate the compound with microbial consortia and UV light to assess hydrolysis vs. photolysis .
  • LC-MS/MS Analysis : Quantify metabolites (e.g., de-nitrated byproducts) using high-resolution columns (e.g., Chromolith HPLC) .

Basic: What pharmacological targets are hypothesized based on structural analogs?

Methodological Answer:

  • Kinase Inhibition : Fluorinated triazoloquinazolines often target Pfmrk (Plasmodium kinase) due to electron-withdrawing nitro groups enhancing ATP-binding pocket interactions .
  • Antioxidant Activity : Nitroaryl groups may modulate redox pathways, measurable via DPPH radical scavenging assays .

Advanced: How to design metabolic pathway studies for this compound in mammalian systems?

Methodological Answer:

  • In Vitro Hepatocyte Models : Incubate with primary hepatocytes and analyze phase I/II metabolites via LC-MS .
  • Isotope Labeling : Synthesize a ¹⁴C-labeled analog to trace biliary vs. urinary excretion .
  • CYP450 Inhibition Assays : Use recombinant enzymes (e.g., CYP3A4) to identify metabolic bottlenecks .

Basic: What are critical safety considerations when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under dry, inert conditions (N₂ atmosphere) to prevent hydrolysis .
  • PPE : Wear nitrile gloves and FFP3 masks due to potential mutagenicity (per structural alerts in nitroaryl groups) .

Advanced: How can computational modeling guide optimization of this compound’s solubility?

Methodological Answer:

  • COSMO-RS Simulations : Predict logP and solubility in DMSO/water mixtures by modeling sulfanyl and nitro group interactions .
  • Crystal Engineering : Modify crystal packing via co-crystallization with succinic acid to enhance dissolution rates .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD : Use a Purospher® STAR column (C18, 5 µm) with 0.1% TFA in acetonitrile/water gradients to detect ≤0.1% impurities .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 479.0922) and rule out halogenated byproducts .

Advanced: How to evaluate the compound’s ecotoxicological risks using tiered testing frameworks?

Methodological Answer:

  • Acute Toxicity (OECD 202) : Test Daphnia magna LC₅₀ at 24–48 hrs under static conditions .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish embryos using radiolabeled compound .
  • QSAR Modeling : Predict chronic toxicity via EPI Suite™, cross-referenced with experimental EC₅₀ data .

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